2,3,4-Trichlorophenylboronic acid

Vue d'ensemble

Description

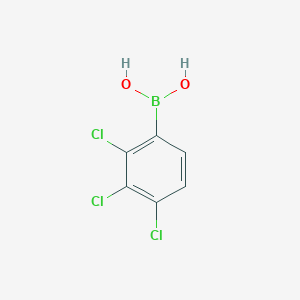

2,3,4-Trichlorophenylboronic acid is a chemical compound with the molecular formula C6H4BCl3O2 and a molecular weight of 225.3 . It is a white solid used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in 1,4-dioxane and water at 90°C for 2 hours in a sealed tube . The reaction mixture is then passed through a plug of silica, concentrated, and purified by preparative LC .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 1 boron atom, 3 chlorine atoms, and 2 oxygen atoms . The average mass is 225.265 Da and the monoisotopic mass is 223.936996 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 292 - 297 °C . The compound is stored at 4°C .Applications De Recherche Scientifique

1. Herbicide Toxicity and Mutagenicity Studies

2,3,4-Trichlorophenylboronic acid, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is extensively studied in the context of herbicide toxicity and mutagenicity. Research by Zuanazzi et al. (2020) provides a scientometric review of the global trends in studies about the toxicity of 2,4-D, emphasizing its widespread use in agriculture and the consequent environmental impact. This research highlights the importance of understanding the toxicity and mutagenicity of such compounds for better environmental management and safety protocols (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Molecular Structure and Theoretical Calculations

The molecular structure and vibrational properties of 3,4-dichlorophenylboronic acid (a closely related compound) have been analyzed by Kurt et al. (2009). This research provides insights into the structural and theoretical aspects of chlorophenylboronic acids, which are crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

3. Corrosion Inhibition Studies

Studies on the efficiency of various triazole derivatives, which are structurally similar to this compound, in inhibiting corrosion of mild steel in acidic media have been conducted by Lagrenée et al. (2002). This research is significant for industrial applications where corrosion resistance is critical, highlighting the potential use of similar compounds in protective coatings and corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

4. Catalysis in Organic Synthesis

In organic synthesis, boronic acids like this compound play a crucial role as catalysts. Research by Wang et al. (2018) demonstrates the effectiveness of 2,4-Bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, indicating the potential of similar compounds in facilitating various organic reactions (Wang, Lu, & Ishihara, 2018).

5. Enhanced Drug Delivery

Phenylboronic acid-decorated nanoparticles have been studied for their potential in tumor-targeted drug delivery. Research by Wang et al. (2016) on 3-carboxyphenylboronic acid-modified gelatin nanoparticles shows the capability of these compounds to enhance non-targeted nanoparticles' tumor-homing activity, thus improving tumor accumulation and antitumor effect. This suggests the applicability of this compound derivatives in targeted drug delivery systems (Wang, Wei, Cheng, Wang, & Tang, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

2,3,4-Trichlorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a boron reagent . It undergoes transmetalation, a process where it transfers its organic group (the 2,3,4-trichlorophenyl group) to a metal (palladium in this case). This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely applied in organic chemistry for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with carbon-carbon bonds .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, which can impact its bioavailability in these reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures in medicinal chemistry and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the presence of a base, the temperature, and the solvent used, can affect the efficiency of the reaction . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

2,3,4-Trichlorophenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules . This interaction is crucial in the study of proteomics, where this compound is used to isolate and identify glycoproteins and other diol-containing molecules . The compound’s ability to bind to diols also makes it useful in the development of sensors and diagnostic tools.

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and overall cell function . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms reversible covalent bonds with diols, which are present in many biomolecules, including enzymes and receptors . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored at 4°C, but it can degrade over time, especially under conditions of high temperature or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced . It is important to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolic flux and the levels of various metabolites . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and then distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function . For example, this compound may accumulate in certain organelles, where it can interact with specific enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . These targeting signals and modifications play a crucial role in determining the activity and function of this compound within cells .

Propriétés

IUPAC Name |

(2,3,4-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWEDVDGXOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400627 | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352530-21-3 | |

| Record name | B-(2,3,4-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)

![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)

![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)